molecular formula C23H22FN7O B2595208 1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2380192-13-0

1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2595208
CAS No.: 2380192-13-0
M. Wt: 431.475
InChI Key: CDPVDYCAUVRPPQ-UHFFFAOYSA-N
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Description

1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolo[4,3-b]pyridazine Core:

    Diazepane Ring Formation:

    Final Coupling with Pyridine Derivative:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one involves interaction with specific molecular targets. The compound may:

  • Bind to enzyme active sites, inhibiting their activity.
  • Interact with receptor proteins, modulating signal transduction pathways.
  • Affect cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

  • 1-{4-[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one
  • 1-{4-[3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one

Uniqueness: The presence of the 3-fluorophenyl group in 1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c24-19-6-1-5-18(15-19)23-27-26-20-7-8-21(28-31(20)23)29-10-3-11-30(13-12-29)22(32)14-17-4-2-9-25-16-17/h1-2,4-9,15-16H,3,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPVDYCAUVRPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CN=CC=C2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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